3,5-dichloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide
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Overview
Description
3,5-dichloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a dichlorobenzene ring, a phenylsulfanyl group, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide typically involves multiple steps. One common approach is to start with 3,5-dichlorobenzoic acid and react it with 4-(phenylsulfanyl)methylphenylamine under conditions that promote amide bond formation. This reaction often requires the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It has shown potential as a bioactive molecule with possible biological activities.
Medicine: : Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: : The compound's unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3,5-dichloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The phenylsulfanyl group and the carboxamide group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
3,5-dichloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide is unique due to its specific structural features. Similar compounds include:
3,5-dichlorobenzoic acid: : Lacks the phenylsulfanyl and carboxamide groups.
4-(phenylsulfanyl)methylbenzoic acid: : Lacks the dichloro groups.
N-phenylbenzenecarboxamide: : Lacks the dichloro and phenylsulfanyl groups.
Properties
IUPAC Name |
3,5-dichloro-N-[4-(phenylsulfanylmethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NOS/c21-16-10-15(11-17(22)12-16)20(24)23-18-8-6-14(7-9-18)13-25-19-4-2-1-3-5-19/h1-12H,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZOUKJBJHJARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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